Product packaging for Famotine(Cat. No.:CAS No. 18429-78-2)

Famotine

Cat. No.: B094017
CAS No.: 18429-78-2
M. Wt: 271.74 g/mol
InChI Key: YHDHSSBAHPSMPM-UHFFFAOYSA-N
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Description

Historical Context of Famotidine (B1672045) Research and Discovery

The research that led to the discovery of famotidine was part of a broader effort to develop more effective and potent histamine (B1213489) H2-receptor antagonists following the success of earlier compounds. Famotidine was developed by the Japanese company Yamanouchi Pharmaceutical Co. and was first patented in 1979. wikipedia.org It entered medical use in 1985 and was first marketed in Japan that same year for treating upper gastrointestinal hemorrhage and Zollinger-Ellison syndrome. wikipedia.orgnewdrugapprovals.org

The development of famotidine involved a significant structural modification from the first-generation H2 antagonist, cimetidine (B194882). wikipedia.orgnewdrugapprovals.org Researchers replaced the imidazole (B134444) ring found in cimetidine with a 2-guanidinothiazole ring. wikipedia.orgnewdrugapprovals.org This chemical alteration resulted in a compound with markedly increased potency. Research demonstrated that famotidine is approximately 32 times more potent than cimetidine and 9 times more potent than ranitidine (B14927) on a weight basis. wikipedia.orgdroracle.ai Following its initial launch, it was licensed to Merck & Co. in the mid-1980s for marketing in the United States and other regions. wikipedia.orgnewdrugapprovals.org Generic versions of famotidine became available in 2001, following the expiration of its patents. wikipedia.orgacs.org

Table 1: Potency Comparison of H2-Receptor Antagonists

Compound Relative Potency
Cimetidine 1x
Ranitidine 4-10x that of Cimetidine
Famotidine 30-32x that of Cimetidine; 8-9x that of Ranitidine

Data sourced from references wikipedia.org and droracle.ai.

Evolution of Research Trajectories for Famotidine

The initial research trajectory for famotidine was firmly rooted in gastroenterology. Early academic studies and clinical trials focused on its primary mechanism of action: the competitive inhibition of histamine H2 receptors on the basolateral membrane of gastric parietal cells. drugbank.compatsnap.com This action blocks histamine-stimulated pathways, leading to a reduction in gastric acid concentration and volume. drugbank.compatsnap.com Research confirmed its efficacy in inhibiting both basal and nocturnal acid secretion, as well as acid production stimulated by food or pentagastrin. droracle.aidrugbank.com This foundational research established its role in the treatment of peptic ulcer disease, gastroesophageal reflux disease (GERD), and pathological hypersecretory conditions like Zollinger-Ellison syndrome. nih.govdrugs.com Multicenter, placebo-controlled studies in the early 1990s provided robust evidence for its ability to heal esophageal erosions and ulcerations. nih.gov

Over time, research began to diverge into new areas. One notable trajectory has been the investigation of its off-label use for conditions such as refractory urticaria and the prevention of stress ulcers in critically ill patients. nih.gov Another significant area of study emerged from observations of its potential antiviral and immunomodulatory effects. As early as the 1990s, research explored the suppressive effect of H2-receptor antagonists, including famotidine, on the replication of the Human Immunodeficiency Virus (HIV) in vitro. researchgate.netjelsciences.com This line of inquiry into its non-gastrointestinal properties set the stage for later investigations into its role in other viral infections.

Contemporary Academic Significance of Famotidine

In recent years, the academic significance of famotidine has been revitalized by extensive research into its potential role in managing COVID-19. jelsciences.com This interest was sparked by early retrospective cohort studies of hospitalized COVID-19 patients, which suggested an association between famotidine use and a reduced risk of clinical deterioration, intubation, or death. researchgate.netjelsciences.com These initial findings prompted a surge in research to understand its potential mechanisms of action beyond H2-receptor blockade.

Several hypotheses have been investigated in contemporary research:

Inhibition of Inflammation and Cytokine Storm: A primary focus has been on famotidine's potential to mitigate the hyper-inflammatory response, or "cytokine storm," associated with severe COVID-19. wikipedia.orgkalingatv.com Research suggests it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. wikipedia.org

Mast Cell Stabilization: Another hypothesis posits that famotidine may act as a mast cell stabilizer, reducing the release of histamine and other inflammatory mediators that contribute to the cytokine storm. wikipedia.orgjelsciences.com

Vagus Nerve Stimulation: Some researchers have explored the possibility that famotidine might activate the vagus nerve's inflammatory reflex to attenuate the systemic inflammatory response. wikipedia.org

Direct Antiviral Activity: Studies have also investigated whether famotidine possesses direct antiviral properties against SARS-CoV-2. nih.gov

Subsequent randomized, double-blind, placebo-controlled clinical trials were conducted to provide more definitive evidence. marketscreener.comnih.gov A fully remote outpatient trial found that high-dose famotidine was safe and led to a quicker resolution of inflammation and an earlier alleviation of symptoms in patients with mild to moderate COVID-19, without impairing the development of immunity. marketscreener.comnih.govyoutube.com Further research has even explored its efficacy in treating post-COVID-19 cognitive impairment and mood symptoms, with one study showing significant improvements in patients receiving famotidine compared to a placebo. nih.gov Despite these intriguing findings, it is not recommended as a primary treatment for COVID-19. wikipedia.org The body of research highlights a significant shift, positioning famotidine as a molecule of interest for its potential immunomodulatory effects, opening new avenues for academic investigation beyond its traditional use. youtube.com

Table 2: Selected Contemporary Research Findings on Famotidine

Research Focus Study Type Key Findings Reference(s)
COVID-19 Outcomes Retrospective Cohort Study Associated with reduced risk of intubation or death in hospitalized patients. researchgate.net
COVID-19 Symptom Resolution Randomized, Double-Blind, Placebo-Controlled Trial Led to earlier resolution of symptoms and inflammation in non-hospitalized patients. marketscreener.comnih.gov
Post-COVID-19 Cognitive Symptoms Randomized, Double-Blind, Placebo-Controlled Trial Improved cognitive impairment, depression, and anxiety symptoms post-infection. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14ClNO B094017 Famotine CAS No. 18429-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chlorophenoxy)methyl]-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-13-5-7-14(8-6-13)19-11-16-15-4-2-1-3-12(15)9-10-18-16/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDHSSBAHPSMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171556
Record name Famotine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18429-78-2
Record name Famotine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018429782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famotine
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URL https://comptox.epa.gov/dashboard/DTXSID90171556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAMOTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ6B3W3NWD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Structural Investigations of Famotidine

Theoretical Quantum Chemistry Studies of Famotidine (B1672045)

Quantum chemistry calculations have become indispensable in understanding the molecular properties of pharmaceutical compounds like famotidine. These theoretical studies allow for the detailed exploration of molecular geometry, vibrational modes, electronic properties, and intermolecular interactions, which collectively govern the behavior of the drug in its various forms.

The determination of a molecule's most stable three-dimensional arrangement, or its equilibrium geometry, is a foundational step in computational analysis. For famotidine, this has been accomplished primarily using Density Functional Theory (DFT), a robust quantum mechanical modeling method. Specifically, the B3LYP functional combined with basis sets such as 6-31G* or 6-311G(d,p) has been employed to optimize the molecular structure in its ground state. researchgate.net

These optimizations reveal that famotidine is a flexible molecule. This flexibility gives rise to conformational polymorphism, most notably in its two major crystalline forms, Polymorph A and Polymorph B. cam.ac.uk In Polymorph A, the molecule adopts a more open or extended conformation. cam.ac.uk In contrast, Polymorph B features a folded conformation, which is stabilized by an intramolecular hydrogen bond. cam.ac.uk This fundamental geometric difference between the polymorphs is a direct consequence of the molecule's torsional flexibility and is critical to understanding their differing physical properties.

Table 1: Selected Optimized Geometrical Parameters for Famotidine (Calculated) (Note: Specific calculated values can vary based on the computational method and basis set used. This table provides a representative structure.)

ParameterBond/AngleDescription
Bond LengthC=N (thiazole)Double bond within the thiazole (B1198619) ring
Bond LengthC-S (thiazole)Single bond within the thiazole ring
Bond LengthC-N (guanidine)Bonds within the guanidine (B92328) group
Bond AngleC-S-C (thioether)Angle of the thioether linkage
Dihedral AngleS-C-C-STorsion angle defining the molecular backbone conformation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a key experimental technique for identifying chemical compounds and analyzing their structure. Quantum chemical calculations can simulate these spectra by computing the harmonic vibrational frequencies and their corresponding intensities. For famotidine, theoretical spectra have been calculated at the DFT/B3LYP level, showing good correlation with experimental data. researchgate.net These simulations allow for a detailed and reliable assignment of the observed vibrational bands to specific motions of the molecule's functional groups. researchgate.net For instance, experimental FT-IR spectra of famotidine show characteristic peaks for the –NH stretch at 3505, 3399, and 3376 cm⁻¹. mdpi.com Computational analysis helps to precisely assign these and other complex vibrations throughout the fingerprint region. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Famotidine

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment (Vibrational Mode)
3399-3405N-H stretching
308030753082C-H aromatic stretching
163516401638C=N stretching
153015351533N-H bending
1145-1148SO₂ symmetric stretching
680678681C-S stretching

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of structural elucidation. Theoretical calculations of NMR chemical shifts provide a powerful method for assigning experimental spectra and understanding the electronic environment of nuclei. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts of famotidine. researchgate.net

Studies have shown a strong correlation between the GIAO-calculated shielding tensors and the experimental chemical shifts observed in solution (typically in DMSO-d6). researchgate.net However, these calculations are highly sensitive to the input molecular geometry. Initial studies based on the solid-state folded conformation led to some incorrect spectral assignments. nih.govresearchgate.net More recent and detailed 1D and 2D NMR experiments have clarified these assignments, revealing that famotidine predominantly exists in an extended conformation in DMSO solution, which disproved the assumption of a stable intramolecular hydrogen bond in that environment. nih.govresearchgate.net This highlights the synergy between advanced experimental techniques and high-level computational modeling for accurate structural determination.

Table 3: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm) for Famotidine in DMSO-d6

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C (thiazole, C=N)167.5168.1
C (thiazole, C-S)149.8150.2
C (thiazole, CH)110.1110.5
C (guanidine)158.3158.9
CH₂ (thioether)27.427.8
CH₂ (adjacent to C=N)35.135.5

The computational investigation of famotidine has utilized a range of theoretical methods that balance accuracy with computational expense. These methods fall into two broad categories: ab initio and semi-empirical.

Ab initio methods , Latin for "from the beginning," solve the Schrödinger equation without using experimental parameters beyond fundamental physical constants. libretexts.org Hartree-Fock (HF) theory is a foundational ab initio method that was used in early assignments of famotidine's NMR spectra. researchgate.net Density Functional Theory (DFT) is another first-principles approach that is now more common due to its favorable balance of accuracy and cost. nih.gov For famotidine, DFT calculations, particularly with the B3LYP functional, have been the workhorse for geometry optimization and the simulation of vibrational and NMR spectra. researchgate.net

Semi-empirical methods are faster than ab initio methods because they incorporate some parameters derived from experimental data to simplify the complex equations of quantum mechanics. researchgate.netnih.gov This speed allows for the study of larger molecular systems or for performing conformational searches. researchgate.net For instance, the AM1 method has been used to explore the molecular energy profile of molecules similar in complexity to famotidine by systematically changing torsion angles to map out the conformational landscape. researchgate.net While less accurate than DFT or other ab initio methods, they are valuable tools for initial explorations. researchgate.net

The conformational behavior of famotidine is largely dictated by intramolecular interactions, particularly hydrogen bonds. Computational studies have been central to identifying and characterizing these interactions. The most significant of these is the N–H···N intramolecular hydrogen bond observed in the folded conformation of Polymorph B. cam.ac.uk This bond forms between the guanidine group and the nitrogen atom of the thiazole ring, imparting a planar character to that part of the molecule and stabilizing the folded structure. cam.ac.uk

In contrast, the open conformation of Polymorph A lacks this specific interaction. cam.ac.uk While early studies hypothesized that a similar intramolecular hydrogen bond involving the sulfonamide group might stabilize the molecule in solution, detailed NMR experiments combined with computational analysis have largely disproven this, suggesting that in solvents like DMSO, the molecule favors an extended conformation where such bonds are not present. nih.govresearchgate.net

Famotidine is known to exist in at least two different crystalline polymorphs, designated A and B. researchgate.net Polymorphism is critical in the pharmaceutical industry as different polymorphs can have different stabilities, solubilities, and mechanical properties. nih.gov

Polymorph B is the metastable form but is the one used in commercial formulations due to its pharmaceutical properties. researchgate.net It is a conformational polymorph of A, distinguished by its folded molecular structure stabilized by the intramolecular hydrogen bond discussed previously. cam.ac.uk This folded structure leads to an apparent two-dimensional hydrogen-bonding pattern in the crystal, resulting in highly anisotropic mechanical properties. cam.ac.ukrsc.org

Quantum property calculations help explain these macroscopic differences. The energetic difference between the folded and open conformations can be calculated, confirming that Form A is the lower energy, more stable polymorph. Furthermore, analysis of the intermolecular interaction energies within the crystal lattices of each polymorph helps to rationalize their different mechanical behaviors, such as hardness and elasticity. cam.ac.uk

Table 4: Summary of Famotidine Polymorph Properties

PropertyPolymorph APolymorph B
Thermodynamic Stability StableMetastable researchgate.net
Molecular Conformation Open / Extended cam.ac.ukFolded cam.ac.uk
Key Intramolecular Bond NoneN-H···N hydrogen bond cam.ac.uk
Hydrogen Bond Network 3-Dimensional rsc.orgApparent 2-Dimensional rsc.org
Mechanical Properties Isotropic (approx.) rsc.orgAnisotropic (elastic modulus) rsc.org

Polymorphic Forms of Famotidine and Their Quantum Properties

Conformational Analysis of Famotidine Polymorphs

Famotidine is a flexible molecule, and its two primary polymorphs, Form A and Form B, are conformational polymorphs. cam.ac.uk Form A, the stable polymorph, is characterized by an "open" molecular conformation. nih.govcam.ac.uk In contrast, the metastable Form B adopts a "folded" conformation, which is distinguished by an internal N-H···N hydrogen bond. cam.ac.uk

In both polymorphic forms, a specific intramolecular N-H···N interaction occurs between the guanidine group and the nitrogen atom of the thiazole ring. cam.ac.uk This interaction is significant as it imparts a degree of planarity to this section of the famotidine molecule. cam.ac.uk The different molecular packing and hydrogen bonding patterns lead to distinct physical properties. For example, Form A exhibits relatively isotropic mechanical properties, whereas Form B shows high elastic anisotropy. cam.ac.uk The specific conformation adopted during crystallization is influenced by factors such as the solvent used, the concentration of the solution, and the cooling rate. nih.gov

Below is a summary of the crystallographic data for Famotidine polymorphs A and B.

ParameterPolymorph APolymorph B
Crystal SystemMonoclinicMonoclinic
Space GroupP21/cP21/n
a (Å)8.5117.07
b (Å)16.025.33
c (Å)11.5316.48
β (°)106.6113.6
ConformationOpenFolded

Data sourced from University of Cambridge research on Famotidine Polymorphs. cam.ac.uk

Electronic Structure and Chemical Reactivity of Polymorphic Famotidine

The electronic structure of famotidine's polymorphs has been a subject of both experimental and theoretical investigation. Studies combining single-crystal X-ray data with quantum chemical calculations reveal that Form A is constructed from molecules possessing a higher internal energy than those in Form B. researchgate.net

The crystalline environment, including the specific crystal field and the network of intermolecular hydrogen bonds, leads to a significant deformation of the molecular charge densities when compared to that of an isolated, free famotidine molecule. researchgate.net This redistribution of electron density directly influences the chemical reactivity and physical properties of the solid. For instance, the differences in hydrogen-bonding patterns and intermolecular interaction energies between the polymorphs are linked to their distinct mechanical behaviors. cam.ac.uk The crystal structure of Form A has a three-dimensional hydrogen-bonding network, contributing to its isotropic mechanical response. cam.ac.uk Conversely, Form B has an apparent two-dimensional nature to its hydrogen-bonding patterns, which is consistent with its observed high elastic anisotropy. cam.ac.uk These structural differences can affect bulk properties and processing characteristics, such as tabletability. cam.ac.uk

Intermolecular Interactions of Famotidine

The way famotidine interacts with other molecules is fundamental to its behavior in complex environments, from pharmaceutical formulations to biological systems. These interactions can be with small molecules, including co-formers and excipients, or larger biological targets.

Famotidine Interactions with Small Molecules

Famotidine's potential for intermolecular interactions extends to a wide range of small molecules. In pharmaceutical contexts, it can interact with excipients like poly(vinyl pyrrolidone) (PVP). nih.gov Molecular modeling studies suggest that PVP can inhibit the nucleation of famotidine during crystallization through a mechanism involving hydrogen bonding and steric hindrance. nih.gov

Its interactions with other drugs have also been documented. For example, famotidine can reduce the absorption of certain medications, such as the antifungal ketoconazole, by altering gastric pH. healthline.com It may also interact with iron supplements, potentially reducing the amount of iron absorbed by the body. healthline.com In silico docking studies have explored famotidine's interactions with biological targets, such as viral proteases. These computational analyses show that famotidine can fit into the active sites of enzymes and interact with specific amino acid residues (e.g., His296, Asp435, Gly464) primarily through electrostatic interactions and hydrogen bonds. nih.gov Another analysis identified a strong affinity for the Papain-like protease (PLpro) of SARS-CoV-2, highlighting crucial interactions like hydrogen bonding and a π-Sulfur interaction with a tyrosine residue. chemrxiv.org

Theoretical Investigations of Famotidine Co-crystals and Molecular Salts

To modify the physicochemical properties of famotidine, researchers have explored the formation of multicomponent crystalline forms, such as co-crystals and salts. These efforts are often guided by theoretical principles of crystal engineering and computational modeling.

Hydrogen bonding is the primary force driving the assembly of famotidine into co-crystals and salts. The analysis of these networks provides a blueprint for understanding and designing new solid forms.

Several famotidine co-crystals have been synthesized and structurally characterized:

Famotidine-Malonic Acid (FMT-MAL): In this cocrystal, the asymmetric unit contains one molecule of famotidine and one of malonic acid. mdpi.comresearchgate.net They are connected by multiple intermolecular hydrogen bonds, creating a three-dimensional supramolecular structure. mdpi.com The interactions involve the amide group of famotidine and the carboxylic acid group of malonic acid. mdpi.com

Famotidine-m-Nitrobenzoic Acid (FMT-MNBA): This formation is described as a salt cocrystal, indicating proton transfer has occurred. nih.gov The crystal structure is held together by two types of hydrogen bonds: those directly linking the famotidine and m-nitrobenzoic acid molecules, and those within the famotidine molecule itself, creating an extended supramolecular network. nih.gov

Famotidine Malate (B86768) (FMT-MT): This crystalline form is a salt resulting from proton transfer from a carboxylic group of malic acid to the guanidine moiety of famotidine. nih.gov The structure features a distinct (R228) structural motif, and the packing is described as undulating layers of alternating famotidine cations and malate anions. nih.gov

Famotidine with Xanthine Derivatives: Co-crystals of famotidine with theophylline, caffeine, and theobromine (B1682246) have been engineered. The formation of strong hydrogen-bonded heterosynthons in these structures contributes to their stability. acs.org

The hydrogen bond geometries for the Famotidine-Malonic Acid (FMT-MAL) cocrystal are detailed in the interactive table below.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1-H1A···O20.862.112.827145
N1-H1B···O50.862.062.915172
N5-H5B···O10.862.032.860157

Data sourced from the analysis of the FMT-MAL cocrystal structure. mdpi.com

Beyond crystalline forms, there is growing interest in coamorphous systems, which are single-phase amorphous mixtures of two or more components. Computational modeling is a key tool for predicting and understanding these systems.

A rational design approach was used to study a co-amorphous system of famotidine and ibuprofen (B1674241) (FMT-IBU). researchgate.net Theoretical modeling was employed to investigate the potential for hydrogen bonds to form between the guanidine group of famotidine and the carboxylic acid group of ibuprofen, which could lead to a stable co-amorphous state. researchgate.net This approach allows for the pre-screening of potential co-formers before extensive experimental work.

General computational strategies for predicting co-amorphous systems involve machine learning (ML) models. mdpi.commdpi.com These models can be trained on datasets of known co-amorphous and non-co-amorphous pairs, using calculated molecular descriptors as input. mdpi.com For instance, a gradient boosting classifier model can be developed to predict the probability of co-amorphous formation for new pairs of active pharmaceutical ingredients (APIs). mdpi.com Another computational screening method involves calculating the Flory-Huggins interaction parameter, which serves as an indicator of miscibility and the likelihood of forming a stable single-phase amorphous system. nih.gov Such predictive models can accelerate the discovery of novel famotidine co-amorphous formulations by narrowing down the experimental search space. nih.gov

Structure-Property Relationships in Famotidine Solid Forms

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance as they directly influence key biopharmaceutical attributes such as solubility, dissolution rate, stability, and processability. Famotidine (FMT), a potent histamine (B1213489) H2-receptor antagonist, is known to exist in various solid forms, including polymorphs, cocrystals, and amorphous solid dispersions. nih.govmdpi.comresearchgate.net The relationship between the specific three-dimensional arrangement of molecules in the crystal lattice and the resulting macroscopic properties is a critical area of study for optimizing the therapeutic efficacy and manufacturability of famotidine-containing products.

Polymorphism in Famotidine

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Famotidine exhibits at least two major crystalline polymorphs, designated as Form A and Form B. nih.govresearchgate.net These forms are conformational polymorphs, meaning the difference lies in the spatial orientation (conformation) of the flexible famotidine molecule within the crystal lattice. cam.ac.uk

Form A is the thermodynamically stable polymorph. researchgate.net Its crystal structure features a three-dimensional (3-D) hydrogen-bonding network, which imparts greater stability. rsc.org In this form, the famotidine molecule adopts an "open" conformation. cam.ac.uk

Form B is the metastable polymorph and is the form typically used in commercial drug products due to its kinetic favorability during crystallization. nih.govnih.gov The molecule in Form B adopts a "folded" shape, stabilized by an internal N–H···N hydrogen bond. cam.ac.uk This conformation results in a crystal structure with an apparent two-dimensional (2-D) nature, containing regions that could act as slip planes. cam.ac.ukrsc.org

The differences in crystal packing and molecular conformation between Form A and Form B lead to significant variations in their physicochemical properties. While Form B is the commercially preferred form, its metastable nature means it can convert to the more stable Form A, particularly under conditions of high humidity or during pharmaceutical processing like grinding and compression. nih.gov

Research into the mechanical properties of these polymorphs has revealed important structure-property relationships. Nanoindentation studies on single crystals have shown that Form A exhibits relatively isotropic (uniform in all directions) mechanical properties. cam.ac.ukrsc.org In contrast, Form B displays a highly anisotropic elastic modulus, meaning its elasticity varies significantly depending on the crystal face being measured. cam.ac.ukrsc.org However, the hardness is nearly isotropic in both polymorphs. cam.ac.uk This difference in mechanical behavior is a direct consequence of their distinct crystal structures; the 3-D hydrogen-bonding network in Form A provides uniform resistance to deformation, whereas the 2-D layered nature of Form B leads to directional dependence in its elastic response. rsc.org This distinction has practical implications for manufacturing, as Form A has been shown to have better tabletability than Form B, especially at higher compression pressures. cam.ac.ukrsc.org

Table 1: Comparison of Famotidine Polymorphs

Property Form A Form B
Thermodynamic Stability Stable researchgate.net Metastable nih.govresearchgate.net
Molecular Conformation Open cam.ac.uk Folded (internal H-bond) cam.ac.uk
Hydrogen Bonding 3-D Network rsc.org Apparent 2-D Network rsc.org
Mechanical Anisotropy Approximately Isotropic rsc.org Highly Anisotropic Elastic Modulus cam.ac.ukrsc.org
Tabletability Better, especially at high pressures cam.ac.ukrsc.org Less favorable than Form A cam.ac.ukrsc.org

| Commercial Use | Not the primary commercial form | Commonly used in drug products nih.gov |

Famotidine Cocrystals

To overcome the poor aqueous solubility of famotidine, which is a Biopharmaceutics Classification System (BCS) Class IV drug (low solubility, low permeability), researchers have explored cocrystallization. mdpi.comresearchgate.net Cocrystals are multi-component crystalline solids where the API and a coformer (a benign molecule) are held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonds. researchgate.net This strategy can significantly alter the physicochemical properties of the API without changing its intrinsic chemical structure.

Several famotidine cocrystals have been successfully synthesized and characterized:

Famotidine-Malonic Acid (FMT-MAL): A novel cocrystal of famotidine with malonic acid was synthesized to enhance solubility. mdpi.com Single-crystal X-ray diffraction revealed a monoclinic crystal system (P21/n space group) where famotidine and malonic acid molecules are connected via intermolecular hydrogen bonds between the amide group of famotidine and the carboxyl group of malonic acid. mdpi.com This new solid form demonstrated a 4.2-fold increase in aqueous solubility compared to the parent famotidine. mdpi.com The maximum concentration of the cocrystal reached 4.06 mg/mL in just 30 minutes, whereas the parent drug reached a maximum of only 0.96 mg/mL after 8 hours. mdpi.com Importantly, this improvement in solubility was achieved without compromising the stability of famotidine under high temperature, high humidity, or illumination. mdpi.com

Famotidine-Sorbic Acid (FSOR) and Famotidine-Syringic Acid (FSY): Two other novel 1:1 cocrystals were prepared with sorbic acid and syringic acid. nih.gov Spectroscopic and diffraction analyses confirmed the formation of new crystalline forms with unique hydrogen-bonded networks. nih.gov These cocrystals led to a significant improvement in biopharmaceutical properties, with solubility increasing by 5- to 9-fold and the dissolution rate increasing by 5- to 8-fold compared to famotidine alone. nih.gov

Famotidine-m-Nitrobenzoic Acid (FMT-MNBA): A salt cocrystal was synthesized using m-nitrobenzoic acid as the coformer. nih.gov The crystal structure analysis showed that proton transfer occurred between the molecules, and they were linked by several intermolecular hydrogen bonds, forming a supramolecular network. nih.gov This new form was found to improve the permeability of famotidine, addressing another key limitation of the drug. nih.gov

The formation of these cocrystals introduces new hydrogen bonding pathways that differ from those in the pure famotidine polymorphs. These new interactions effectively disrupt the stable crystal lattice of the pure drug, leading to a reduction in the energy required to dissolve the crystal, which manifests as enhanced solubility and faster dissolution rates.

Table 2: Properties of Selected Famotidine Cocrystals

Cocrystal Coformer Crystal System Key Structural Feature Solubility/Property Enhancement
FMT-MAL Malonic Acid Monoclinic mdpi.com H-bonds between FMT amide and MAL carboxy group mdpi.com 4.2-fold increase in aqueous solubility mdpi.com
FSOR Sorbic Acid Orthorhombic nih.gov Unique hydrogen-bonded network nih.gov 5 to 9-fold increase in solubility nih.gov
FSY Syringic Acid Triclinic nih.gov Unique hydrogen-bonded network nih.gov 5 to 9-fold increase in solubility nih.gov

| FMT-MNBA | m-Nitrobenzoic Acid | Not specified | Supramolecular network via H-bonds, proton transfer nih.gov | Improved permeability nih.gov |

Other Solid Forms: Solid Dispersions

Another approach to enhance the solubility and dissolution rate of famotidine is the formation of solid dispersions. In this technique, the drug is dispersed at a molecular level within a hydrophilic carrier matrix. Studies have been conducted using carriers such as hydroxypropyl methylcellulose (B11928114) (HPMC), mannitol, and poloxamer 188. researchgate.netijper.org

The preparation of famotidine solid dispersions, for example by co-grinding or kneading methods, results in a significant reduction in the crystallinity of the drug, often leading to an amorphous state. researchgate.netijper.orgijpsr.com This conversion from a crystalline to a more disordered amorphous form is a key factor in the observed property improvements. Amorphous solids lack the long-range molecular order of crystals and have higher internal energy, making them thermodynamically more prone to dissolve. Research has shown that solid dispersions can increase the solubility of famotidine by over 100%. researchgate.net Characterization using techniques like X-ray diffraction confirms the decreased crystallinity in these systems. researchgate.net The enhanced dissolution is attributed to the increased surface area, improved wettability due to the hydrophilic carrier, and the amorphous nature of the dispersed drug. ijper.org

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
Famotidine FMT
Acetonitrile -
Malonic Acid MAL
Sorbic Acid -
Syringic Acid -
m-Nitrobenzoic Acid MNBA
Mannitol MAN
Hydroxypropyl methylcellulose HPMC
Poloxamer 188 -
Ethanol -
Methanol -
Water -
Acetic Acid -
Dihydrogen phosphate -
Glycine -
Nicotinamide NIC
Maleic Acid MLT
p-Toluenesulfonic acid -
Quinoxaline -
Theophylline -
Caffeine -
Theobromine -
Glutaric acid -
Xyloglucan XG

Mechanism of Action at the Molecular and Cellular Level

Famotidine (B1672045) as a Histamine (B1213489) H2 Receptor Antagonist

Famotidine's primary mechanism of action is its function as a selective and competitive antagonist of the histamine H2 receptor, a key component in the regulation of gastric acid secretion.

Competitive Inhibition Kinetics and Receptor Binding Affinity

Famotidine exhibits classical competitive antagonism at the histamine H2 receptor. This means that famotidine binds reversibly to the same site as the endogenous agonist, histamine, but does not activate the receptor. By occupying the binding site, it prevents histamine from binding and initiating the signaling cascade that leads to gastric acid production. The inhibition can be overcome by increasing the concentration of the agonist, a hallmark of competitive inhibition.

The affinity of famotidine for the H2 receptor is high, as demonstrated by various binding and functional studies. The dissociation constant (Kd), a measure of binding affinity, for famotidine has been reported to be 14 nM. The IC50 value, which represents the concentration of an inhibitor required to reduce the response by 50%, is 33 nM. Further studies have quantified its antagonist potency using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

ParameterValueDescription
Kd14 nMDissociation constant, indicating high binding affinity.
IC5033 nMConcentration for 50% inhibition.
Log KD (vs Histamine)-7.89 ± 0.04Logarithm of the dissociation constant. pa2online.org
Log KD (vs Nα-methylhistamine)-7.87 ± 0.03Logarithm of the dissociation constant. pa2online.org
Log KD (vs Amthamine)-7.82 ± 0.06Logarithm of the dissociation constant. pa2online.org
Log KD (vs Dimaprit)-7.92 ± 0.10Logarithm of the dissociation constant. pa2online.org

Receptor Selectivity and Specificity of Famotidine

A crucial aspect of famotidine's pharmacological profile is its high selectivity for the histamine H2 receptor over other histamine receptor subtypes (H1, H3, and H4). This specificity ensures that its effects are targeted to the gastric parietal cells, minimizing off-target effects. On a weight basis, famotidine is approximately 20 to 50 times more potent than cimetidine (B194882) and 6 to 10 times more potent than ranitidine (B14927) in its H2-antagonist activity. nih.gov This enhanced potency and selectivity contribute to its clinical efficacy.

Effects on Intracellular Signaling Pathways Mediated by H2 Receptors

The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), activates a well-defined intracellular signaling cascade. Famotidine, by blocking this initial step, effectively inhibits all subsequent downstream events.

Upon activation by histamine, the H2 receptor couples to a stimulatory G-protein (Gs), which in turn activates the enzyme adenylate cyclase. Famotidine, by competitively inhibiting histamine binding, prevents the activation of the Gs protein. Consequently, the activity of adenylate cyclase is not stimulated, and the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) is suppressed. In fact, famotidine has been shown to act as an inverse agonist, meaning it can reduce the basal activity of the H2 receptor, leading to a decrease in adenylate cyclase activity even in the absence of histamine.

The reduction in adenylate cyclase activity directly leads to a decrease in the intracellular concentration of the second messenger, cAMP. In the resting state, two regulatory subunits bind to and inhibit two catalytic subunits of Protein Kinase A (PKA). The binding of cAMP to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits.

By preventing the rise in intracellular cAMP levels, famotidine ensures that PKA remains in its inactive state. This lack of PKA activation is a critical step in the mechanism of action of famotidine, as PKA is responsible for phosphorylating and activating the final effector in the gastric acid secretion pathway.

The ultimate target of the H2 receptor-mediated signaling pathway in gastric parietal cells is the H+/K+ ATPase, also known as the gastric proton pump. The active catalytic subunits of PKA phosphorylate the proton pump, leading to its translocation to the apical membrane of the parietal cell and initiating the exchange of intracellular H+ for extracellular K+, the final step in acid secretion.

Famotidine's inhibition of the H2 receptor, and the subsequent reduction in cAMP and PKA activity, prevents the phosphorylation and activation of the H+/K+ ATPase. nih.gov This leads to a significant reduction in the secretion of gastric acid into the stomach lumen.

Biased Signaling Studies of Famotidine at H2 Receptors

Famotidine, a well-known histamine H2 receptor (H2R) antagonist, demonstrates a complex signaling profile that extends beyond simple receptor blockade. Research has revealed that famotidine exhibits biased signaling, a phenomenon where a ligand preferentially activates certain downstream signaling pathways over others associated with the same receptor. nih.govresearchgate.net

Studies conducted in transfected HEK293T cells and AGS gastric epithelial cells have shown that while famotidine acts as an inverse agonist by reducing basal levels of cyclic AMP (cAMP), it concurrently functions as an agonist for other cellular processes. nih.govresearchgate.net Specifically, famotidine has been observed to mimic the effects of the natural agonist histamine and the synthetic agonist amthamine in promoting H2R desensitization and internalization. nih.govresearchgate.net

Furthermore, treatment with famotidine leads to a concentration-dependent increase in the phosphorylation of extracellular signal-regulated kinases (ERK1/2). nih.govresearchgate.net This activation of the ERK pathway was observed in both transfected cell lines and in the AGS gastric epithelial cell line, which endogenously expresses H2 receptors. nih.govresearchgate.net The pro-proliferative ERK signaling initiated by famotidine was shown to increase the expression of histidine decarboxylase, the enzyme responsible for histamine synthesis. This effect was blocked by a MEK inhibitor, confirming the role of the ERK pathway in this process. nih.govresearchgate.net This dual activity—inverse agonism for the Gs/cAMP pathway and agonism for the β-arrestin/ERK pathway—is a clear indication of biased signaling at the H2 receptor. nih.govresearchgate.net

Table 1: Biased Signaling Profile of Famotidine at H2 Receptors

Signaling Pathway Famotidine's Effect Outcome
Gs/cAMP Pathway Inverse Agonist Decreases basal cAMP levels
Receptor Regulation Agonist Promotes receptor desensitization and internalization
MAPK/ERK Pathway Agonist Increases phosphorylation of ERK1/2
Gene Expression Agonist (via ERK) Upregulates histidine decarboxylase (HDC) expression

Famotidine Investigations Beyond H2 Receptor Antagonism

Beyond its canonical role as an H2R antagonist, famotidine has been investigated for its immunomodulatory activities, which appear to be mediated through various molecular mechanisms independent of gastric acid suppression.

Famotidine has demonstrated the ability to modulate the production of key pro-inflammatory cytokines. In studies related to ethanol-induced gastric ulcers, famotidine was found to block the increased expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It is suggested that famotidine can abolish the negative effects on cytokine production that are mediated by H2 receptors, particularly reducing TNF-α. nih.govresearchgate.net In the context of viral infections, famotidine treatment in SARS-CoV-2-infected cells led to reduced expression levels of inflammatory mediators, including IL-6. nih.govresearchgate.net This suggests a role in mitigating the "cytokine storm" associated with severe inflammatory responses. pharmrep.org Some evidence also suggests that famotidine may engage the vagus nerve's inflammatory reflex to suppress cytokine storms, leading to a downregulation of TNF-α and IL-6. frontiersin.org

Table 2: Effect of Famotidine on Pro-inflammatory Cytokine Production

Cytokine Condition Studied Observed Effect of Famotidine
TNF-α Ethanol-induced gastric ulcer Inhibition of increased expression
TNF-α Lipopolysaccharide stimulation Reduction in production
IL-6 SARS-CoV-2 infected cells Reduced expression levels
IL-6 Ethanol-induced gastric ulcer Inhibition of increased expression

A significant finding in famotidine research is its ability to modulate innate immune responses through the Toll-like receptor 3 (TLR3) signaling pathway. nih.govresearchgate.netpharmrep.orgscienceopen.com TLR3 is an intracellular receptor that recognizes double-stranded RNA, a molecular pattern associated with viral replication. frontiersin.org In studies using SARS-CoV-2 infected cells, famotidine treatment was found to inhibit the histamine-induced expression of TLR3. nih.govresearchgate.net This reduction in TLR3 expression subsequently curtails the downstream signaling cascade that involves the activation of Interferon Regulatory Factor 3 (IRF3) and the NF-κB pathway. nih.govresearchgate.netfrontiersin.org By dampening TLR3-dependent signaling, famotidine effectively controls both antiviral and inflammatory responses, providing a molecular basis for its observed clinical effects in viral illnesses. nih.govfrontiersin.org

Consistent with its effects on the TLR3 pathway, famotidine has been shown to influence the production of type-I interferons (IFNs), which are critical cytokines in the antiviral response. Laboratory studies have demonstrated that famotidine can reduce the release of type-I IFN from virally infected epithelial cells. nih.govreddit.com This effect is dependent on the TLR3 pathway. nih.govnih.gov By modulating the initial interferon response, famotidine may help to prevent an overexuberant and potentially damaging inflammatory state driven by excessive cytokine production, without compromising the body's ability to fight the virus. nih.gov

Antiviral Mechanism Research for Famotidine

Research into the potential antiviral mechanisms of famotidine has largely centered on its interaction with key viral and host proteases essential for viral replication. Initial investigations utilized computational models to predict these interactions, which were subsequently tested through experimental in vitro assays.

In Silico Predictions of Famotidine-Viral Protease Interactions

Computational, or in silico, studies have been employed to screen existing drugs for potential antiviral activity, with famotidine being identified as a candidate in several analyses. These studies use molecular docking and simulation to predict the binding affinity and interaction between a drug molecule and a biological target, such as a viral enzyme.

The main protease of SARS-CoV-2, also known as 3-chymotrypsin-like protease (3CLpro), is a critical enzyme for viral replication, as it processes viral polyproteins into functional units. nih.govnih.gov Several computational studies identified famotidine as a potential inhibitor of this protease. nih.govresearchgate.net One in silico analysis reported that famotidine could interact with the SARS-CoV-2 main protease with a binding free energy of -6.4 kcal/mol. nih.govmdpi.com Docking studies visualized famotidine interacting within the catalytic site of the protease. researchgate.netnih.gov

The papain-like protease (PLpro) is another essential SARS-CoV-2 enzyme involved in viral polyprotein processing and also in dismantling the host's innate immune response. frontiersin.orgnih.gov Like 3CLpro, PLpro has been a significant target for potential antiviral drugs. mdpi.com In silico modeling and molecular docking studies have suggested PLpro as a potential target for famotidine. nih.govnih.gov One computational study calculated a binding energy of -7.90 kcal/mol for famotidine with PLpro. researchgate.net Another analysis reported a lower binding affinity, with a binding free energy of -5.0 kcal/mol. nih.govmdpi.com Docking simulations indicated two potential binding sites for famotidine within the SARS-CoV-2 PLpro structure, with one binding mode being mainly electrostatic, involving ionic interactions with residues R154, E165, and D162. nih.gov

In addition to viral proteases, the human host cell protease, Transmembrane Serine Protease 2 (TMPRSS2), is crucial for the SARS-CoV-2 entry process, as it primes the viral spike protein. nih.govchemrxiv.org Inhibiting TMPRSS2 is therefore considered a viable therapeutic strategy. chemrxiv.orgnih.gov Computational analyses have explored famotidine's potential to interact with TMPRSS2. An in silico study showed that famotidine could bind to TMPRSS2 with a binding free energy of -5.8 kcal/mol. nih.govmdpi.com This suggests a potential mechanism where famotidine could interfere with viral entry by inhibiting this key host protease. nih.govresearchgate.net

Table 1: Predicted Binding Energies of Famotidine with Viral and Host Proteases from In Silico Studies This table summarizes the binding free energy values obtained from various computational docking and simulation studies. Lower energy values typically indicate a higher predicted binding affinity.

Target ProteasePredicted Binding Free Energy (kcal/mol)Source(s)
SARS-CoV-2 Main Protease (3CLpro) -6.4 nih.govmdpi.com
Papain-like Protease (PLpro) -5.0 nih.govmdpi.com
Papain-like Protease (PLpro) -7.90 researchgate.net
Transmembrane Serine Protease 2 (Tmprss2) -5.8 nih.govmdpi.com

To further investigate the stability of predicted interactions from docking studies, molecular dynamics (MD) simulations are often performed. These simulations model the movement of atoms and molecules over time, providing insights into the flexibility and stability of a drug-protein complex. ucsd.eduresearchgate.net For the famotidine-PLpro complex, an MD simulation was conducted which suggested that the bound state is stable, with no large fluctuations observed over the course of the simulation. researchgate.net This computational result supported the initial docking prediction that famotidine could form a stable interaction with the papain-like protease. researchgate.net

In Vitro Enzymatic Activity Assays with Famotidine against Viral Targets

While in silico studies provide valuable initial hypotheses, experimental validation is crucial. nih.gov A number of in vitro studies using biophysical and enzymatic assays were conducted to determine if the computationally predicted interactions between famotidine and viral proteases translate into actual inhibition of their enzymatic function.

Contrary to the in silico predictions, these experimental studies consistently demonstrated that famotidine does not act as a direct-acting inhibitor of SARS-CoV-2. nih.govresearchgate.net Multiple research groups, using a series of biophysical and enzymatic assays, showed that famotidine neither binds with nor inhibits the functions of 3CLpro and PLpro. nih.govresearchgate.netbiorxiv.org In one study, a fluorescence resonance energy transfer (FRET) assay was used to measure the catalytic activity of 3CLpro in the presence of famotidine at concentrations up to 200 µM. The results showed that famotidine did not inhibit 3CLpro activity in a dose-dependent manner, unlike control compounds. nih.gov Similar in vitro inhibition assays for PLpro also showed that famotidine had no effect on its protease activity. nih.govbiorxiv.orgresearchgate.net These findings from direct enzymatic testing indicate that despite the predictions from computational models, famotidine does not interfere with the catalytic activity of these essential SARS-CoV-2 proteases. nih.govnih.gov

Table 2: Summary of In Vitro Enzymatic Assay Results for Famotidine This table outlines the experimental findings regarding the inhibitory activity of famotidine against key SARS-CoV-2 proteases.

Target ProteaseAssay TypeResultSource(s)
SARS-CoV-2 Main Protease (3CLpro) Enzymatic Inhibition Assay (FRET)No inhibition of catalytic activity observed at concentrations up to 200 µM. nih.govbiorxiv.org
Papain-like Protease (PLpro) Enzymatic Inhibition AssayNo inhibition of catalytic activity observed. nih.govbiorxiv.orgresearchgate.net
SARS-CoV-2 Replication Cell-based Antiviral Assay (Vero E6 & Caco2 cells)No direct antiviral activity or inhibition of virus replication observed. nih.govnih.govresearchgate.netnih.gov
Famotidine's Effect on Viral Replication in Cellular Models

Leveraging a series of biophysical and enzymatic assays, researchers demonstrated that famotidine neither binds to nor inhibits the functions of the key SARS-CoV-2 proteases, 3CLpro and PLpro, which are essential for viral replication. nih.govnih.gov In-vitro inhibition assays showed that famotidine had no effect on the activity of either of these two viral proteases. nih.gov

Furthermore, studies using different cell lines, including Vero E6 cells and the human lung cell line A549 (engineered to express essential SARS-CoV-2 entry factors), showed no direct antiviral activity of famotidine at concentrations up to 200 µM. nih.govbiorxiv.org This concentration is significantly higher than the peak plasma concentrations observed in patients. nih.gov The lack of inhibition in A549 cells, which possess the serine protease TMPRSS2, also suggests that famotidine does not affect host proteases involved in viral entry. nih.gov

While some retrospective clinical studies suggested a potential benefit of high-dose famotidine in hospitalized COVID-19 patients, in-vitro experiments have consistently shown that famotidine does not directly inhibit SARS-CoV-2 replication. nih.govbiorxiv.orgsemanticscholar.org These findings have led researchers to conclude that any observed clinical benefits of famotidine in the context of viral illnesses are likely independent of a direct antiviral mechanism and may be related to other effects, such as modulating the host's inflammatory response. biorxiv.orgnih.govbohrium.com Specifically, some research suggests that famotidine may affect histamine-induced signaling processes and reduce the expression of inflammatory mediators. nih.govbohrium.com

Assay Type Target Cell Line(s) Famotidine Concentration Outcome
In-vitro Inhibition Assay3CLpro Protease Activity-VariousNo effect on protease activity
In-vitro Inhibition AssayPLpro Protease Activity-VariousNo effect on protease activity
Viral Replication AssaySARS-CoV-2Vero E6Up to 200 µMNo direct antiviral activity
Viral Replication AssaySARS-CoV-2A549 (human lung)Up to 200 µMNo direct antiviral activity
Historical Context of Famotidine's Antiviral Investigations (e.g., HIV)

The investigation of famotidine's potential antiviral properties is not a recent development and predates the interest generated during the COVID-19 pandemic. In the 1990s, reports emerged suggesting that famotidine could inhibit the replication of the human immunodeficiency virus (HIV) in vitro. mdpi.comnorthwell.edu These findings identified histamine type 2 (H2) receptor antagonists as a new class of potential antiviral agents. northwell.edu

The exact mechanism behind this observed anti-HIV effect was never fully elucidated, partly due to the subsequent development and approval of more potent and specific antiretroviral therapies. mdpi.com At the time of these initial observations, the landscape of HIV treatment was rapidly evolving. The first antiretroviral drug, Zidovudine (AZT), was approved in 1987, and the subsequent years saw the introduction of other drugs in the same class. webmd.com By the mid-1990s, the standard of care shifted towards highly active antiretroviral therapy (HAART), a combination of multiple drugs that proved to be much more effective at suppressing the virus. webmd.comacs.org

With the success of HAART, research into the relatively modest in-vitro anti-HIV effects of famotidine and other H2 blockers did not become a major focus of drug development for HIV. mdpi.com However, the earlier findings have been noted in the context of drug repurposing studies for other viral diseases. mdpi.com For instance, during the search for potential treatments for SARS-CoV-2, the historical reports of famotidine's activity against HIV were cited as part of the rationale for investigating it as a candidate. mdpi.com It was hypothesized that the previously observed antiviral effect against HIV might be related to the inhibition of viral proteases, a mechanism that is a key target for some anti-HIV drugs. mdpi.com

Investigations into Other Receptor Systems

Lack of Interaction with H1-Histamine, Beta1-Adrenergic, and Cholinergic Receptors

Famotidine's pharmacological profile is characterized by its high selectivity for the histamine H2 receptor. Studies have demonstrated a lack of significant interaction with other related receptor systems, including H1-histamine, beta1-adrenergic, and cholinergic receptors.

While both H1 and H2 receptors are involved in the physiological responses to histamine, they are distinct receptor subtypes. Famotidine acts as an antagonist at H2 receptors but does not block the effects of histamine at H1 receptors. nih.govnih.gov This selectivity is a key feature of its mechanism of action.

Similarly, investigations into the effects of famotidine on the cardiovascular system have shown no evidence of interaction with beta1-adrenergic receptors. Administration of famotidine does not result in changes to blood pressure or heart rate that would be expected from beta-adrenergic blockade. nih.gov

Furthermore, famotidine does not exhibit anticholinergic properties. It does not interfere with cholinergic receptor-mediated functions. This specificity for the H2 receptor contributes to its focused therapeutic action and differentiates it from drugs that may interact with multiple receptor systems.

Absence of Radioligand Binding to Dopaminergic, Neuroleptic, Serotonergic, Adrenergic, Cholinergic, and Purinergic Sites

To further delineate its receptor interaction profile, radioligand binding assays have been employed to screen famotidine against a wide array of receptor sites. These studies have consistently shown a lack of significant binding affinity for various neurotransmitter receptor systems.

Specifically, famotidine does not demonstrate appreciable binding to:

Dopaminergic receptors nih.govnih.gov

Neuroleptic (antipsychotic) binding sites

Serotonergic (5-HT) receptors nih.govnih.gov

Adrenergic (alpha and beta) receptors nih.gov

Cholinergic (muscarinic) receptors

Purinergic receptors

This lack of interaction with a broad panel of central and peripheral nervous system receptors underscores the high selectivity of famotidine for the histamine H2 receptor. This specificity is a key pharmacological characteristic, distinguishing it from other compounds that may have a wider range of receptor targets. A screening assay to detect potential agonist activity of famotidine against 318 known human G-protein coupled receptors (GPCRs) found no significant off-target interactions. researchgate.net

Non-interaction with Androgen Receptors

Unlike some other H2 receptor antagonists, such as cimetidine, famotidine does not exhibit antiandrogenic effects. nih.govpicmonic.com This is because famotidine does not bind to androgen receptors. picmonic.com

Clinical studies have confirmed this lack of interaction. During treatment with famotidine, levels of circulating hormones, including testosterone, remain unchanged. nih.gov This absence of interference with the androgen receptor system means that famotidine is not associated with the antiandrogenic side effects, such as gynecomastia or impotence, which can be observed with less selective H2 blockers. nih.govpicmonic.com This characteristic is a significant differentiator within its drug class. nih.gov

Comparative and Emerging Research Avenues for Famotidine

Comparative Mechanistic Studies with Other Histamine (B1213489) H2 Receptor Antagonists

Famotidine (B1672045) belongs to the guanidinothiazole chemical class, distinguishing it structurally from other histamine H2 receptor antagonists such as cimetidine (B194882), an imidazole (B134444) derivative, and ranitidine (B14927), a substituted furan. nih.gov These structural variations contribute to significant differences in their pharmacodynamic and pharmacokinetic profiles.

Potency and Selectivity Comparisons at H2 Receptors (e.g., Cimetidine, Ranitidine)

Famotidine is a potent and highly selective competitive antagonist of the histamine H2 receptor. nih.govpsychiatrist.com Its primary mechanism of action involves blocking the H2 receptors on parietal cells in the stomach, which inhibits gastric acid secretion. youtube.comdrugbank.com When compared to older H2 receptor antagonists, famotidine demonstrates significantly higher potency on a weight basis.

Research indicates that famotidine is approximately 20 to 50 times more potent than cimetidine and about 8 times more potent than ranitidine at inhibiting gastric acid secretion. nih.govdroracle.airesearchgate.net Some sources specify it is 40 times more potent than cimetidine. nih.govdroracle.aiablesci.com This enhanced potency allows for a longer duration of action compared to both cimetidine and ranitidine. nih.govdroracle.ai While all three compounds act as competitive antagonists at the H2 receptor, famotidine's high selectivity contributes to its efficacy. nih.gov

CompoundChemical ClassRelative Potency (Weight Basis)
FamotidineGuanidinothiazole~20-50x vs. Cimetidine; ~8x vs. Ranitidine
RanitidineSubstituted Furan~5-6x vs. Cimetidine
CimetidineImidazoleBaseline (1x)

Differences in Hepatic Metabolism and Cytochrome P450 Interaction Profiles

A key distinguishing feature of famotidine is its minimal interaction with the hepatic cytochrome P450 (CYP) enzyme system. nih.govnih.gov This system is responsible for the metabolism of a wide range of drugs, and its inhibition can lead to clinically significant drug-drug interactions. nih.govmefst.hr

Cimetidine is a well-known inhibitor of several CYP enzymes, including CYP1A2, CYP2D6, and CYP3A4/5. nih.gov This inhibition can slow the metabolism of other drugs cleared by these pathways, increasing their plasma concentrations and potential for toxicity. nih.govgoodrx.com Ranitidine exhibits a much weaker interaction with the CYP450 system compared to cimetidine. nih.govdroracle.ai Famotidine, however, does not bind significantly to the cytochrome P-450 system and is not associated with clinically significant inhibition of major CYP isozymes such as CYP1A2, 2C9, 2C19, 2D6, 2E1, or 3A4. nih.govdroracle.ai This lack of interaction gives famotidine a more favorable profile regarding potential drug-drug interactions mediated by hepatic metabolism. nih.govdroracle.ai

CompoundCYP1A2 InhibitionCYP2D6 InhibitionCYP3A4/5 Inhibition
FamotidineMinimal/NoneNoneNone
RanitidineWeakWeakVery Weak
CimetidineStrongStrongModerate

Famotidine in Emerging Therapeutic Paradigms

Beyond its established role in acid suppression, research has explored famotidine's potential in other therapeutic areas, focusing on its effects on inflammation, neuropsychiatric conditions, and viral diseases.

Role in Inflammatory Conditions Beyond the Gastrointestinal Tract

Famotidine has been investigated for its anti-inflammatory properties, particularly in the context of cytokine release syndrome, or "cytokine storm," a severe immune reaction observed in conditions like COVID-19. northwell.eduscienceopen.com The proposed mechanism is distinct from its gastric H2 receptor antagonism and appears to be host-mediated rather than directly targeting a pathogen.

Studies in murine models suggest that famotidine can activate the inflammatory reflex, a neural pathway involving the vagus nerve. scienceopen.comnamd.orgnih.gov This activation helps to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6). northwell.eduscienceopen.comnih.gov By stimulating the vagus nerve, famotidine can signal the release of anti-inflammatory molecules that mitigate systemic inflammation. northwell.edunamd.org Notably, this anti-inflammatory effect was not replicated by high doses of cimetidine or ranitidine in similar preclinical models, suggesting a mechanism unique to famotidine or structurally similar compounds. scienceopen.comnih.gov Other research indicates famotidine may inhibit Toll-like receptor 3 (TLR3)-mediated inflammatory signaling, which is involved in antiviral and inflammatory responses. nih.gov

Investigations as an Antipsychotic Augmentation Agent (Theoretical Basis and Underlying Mechanisms)

Famotidine has been explored as an adjunctive therapy for schizophrenia, particularly for the negative symptoms (e.g., social withdrawal, lack of motivation) that are often resistant to standard antipsychotic treatments. psychiatrist.comphillyintegrative.com The theoretical basis for this application involves the role of the brain's histamine system in neurotransmission. psychiatrist.comphillyintegrative.com Famotidine is a potent, selective H2 receptor antagonist that can cross the blood-brain barrier, albeit poorly, and modulate this system. phillyintegrative.comnih.govresearchgate.net

The underlying mechanism is thought to be related to the activity of H2 receptors in the brain, which may play a role in the pathophysiology of deficit syndromes in schizophrenia. nih.govresearchgate.net Several open-label studies and small clinical trials have reported that adding famotidine to existing antipsychotic regimens resulted in significant improvements in negative symptoms and social functioning for some patients with treatment-resistant schizophrenia. phillyintegrative.compsychiatrist.com

Repurposing Strategies for Viral Infections (Methodological and Mechanistic Focus)

During the COVID-19 pandemic, famotidine was identified as a candidate for drug repurposing. Initial hypotheses, based on computational modeling, suggested it might directly inhibit viral replication by binding to key SARS-CoV-2 proteases, such as 3-chymotrypsin-like protease (3CLpro) or papain-like protease (PLpro). sciencenews.orgnih.govthieme-connect.com

However, subsequent methodological investigations using in vitro biochemical and biophysical assays have largely refuted this hypothesis. nih.govresearchgate.netbiorxiv.orgnih.gov These laboratory studies demonstrated that famotidine does not bind to or inhibit the function of these essential viral proteases and has no direct antiviral activity against SARS-CoV-2 replication in cell cultures. researchgate.netbiorxiv.orgnih.gov

The focus of the mechanistic investigation has since shifted to a host-mediated effect. Clinical trial results suggest that famotidine's benefits in patients with COVID-19 are likely due to its anti-inflammatory and immunomodulatory properties. northwell.edunorthwell.edu By attenuating the hyperinflammatory response and cytokine storm associated with severe viral infections, famotidine may improve clinical outcomes. northwell.edubiorxiv.orgumsu.ac.ir The mechanism is believed to involve the on-target antagonism of H2 receptors on immune cells like mast cells and neutrophils, as well as the activation of the vagus nerve inflammatory reflex, leading to reduced inflammation. nih.govnih.govnih.gov

Drug Design and Structure-Activity Relationship (SAR) Studies Based on the Famotidine Scaffold

The development of famotidine represents a significant milestone in the rational design of histamine H₂ receptor antagonists. Its chemical architecture was conceived through meticulous structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity while minimizing the side effects observed with earlier agents like cimetidine. The famotidine scaffold is characterized by two primary structural components: a 2-guanidinothiazole ring and a flexible side chain terminating in a sulfamoyl amidine group. SAR studies have systematically explored modifications to both regions, yielding crucial insights into the structural requirements for high-affinity H₂ receptor blockade.

The design of famotidine involved a strategic bioisosteric replacement of the imidazole ring found in histamine and earlier antagonists like cimetidine with a 2-guanidinothiazole ring. wikipedia.org This modification was instrumental in achieving a substantial increase in potency; famotidine is approximately 32 times more potent than cimetidine and 9 times more potent than ranitidine. wikipedia.org The guanidino group on the thiazole (B1198619) ring is a key pharmacophoric element, essential for the potent H₂-receptor antagonist activity. nih.gov

SAR investigations have demonstrated that the nature of the side chain is equally critical for the molecule's biological activity. Famotidine features a 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]-N²-sulfamoylpropionamidine structure. nih.gov Studies involving a series of N-sulfamoyl and N-sulfonyl amidines revealed several key determinants for activity nih.gov:

Sulfamoyl Amidine Moiety : Compounds incorporating the N²-sulfamoylpropionamidine group, as seen in famotidine, exhibit extremely high potency. nih.gov In comparative studies, sulfamoyl amidines were found to be more potent than the corresponding sulfonyl amidines. nih.gov

Terminal Nitrogen Substitution : The introduction of alkyl or aralkyl groups onto the terminal nitrogen atom of the sulfamoyl group leads to a reduction in biological activity. nih.gov This suggests that an unsubstituted terminal amine is optimal for receptor interaction.

Thiazole Ring : The presence of the 2-[(diaminomethylene)amino]thiazole component is consistently associated with potent H₂-receptor antagonist activity across various analogs. nih.gov

The general SAR for H₂-antihistamines provides further context for the design of the famotidine scaffold. Key principles include maintaining a heterocyclic ring (thiazole in this case) for receptor affinity and the importance of the sulfur atom in the side chain, which confers greater potency compared to nitrogen or oxygen bioisosteres. gpatindia.comu-tokyo.ac.jp The replacement of the N-cyanoamino group found in cimetidine with the sulfamoyl amidine group in famotidine was another critical modification that enhanced potency. gpatindia.com

The table below summarizes the key structure-activity relationships for the famotidine scaffold based on published research findings.

Molecular ComponentModificationEffect on H₂ Receptor Antagonist ActivityReference
Heterocyclic Ring Replacement of imidazole (cimetidine) with 2-guanidinothiazoleSignificant increase in potency wikipedia.org
Side Chain Terminus N²-sulfamoylpropionamidineExtremely high potency nih.gov
Side Chain Terminus N-sulfonyl amidineLess potent than sulfamoyl amidines nih.gov
Terminal Nitrogen Substitution with alkyl or aralkyl groupsReduced biological activity nih.gov
Side Chain Linker Sulfur atomHigher potency than nitrogen or oxygen analogs gpatindia.com

Emerging research continues to utilize the famotidine scaffold as a template for designing novel compounds. For instance, studies have explored the creation of co-crystals and coamorphous systems with other molecules, such as ibuprofen (B1674241) and malonic acid, to modify the physicochemical properties of famotidine, like solubility, without altering its core chemical structure. mdpi.comnih.gov Additionally, the synthesis of prodrugs, such as sulphoxide derivatives, has been investigated as a strategy to enhance aqueous solubility. researchgate.netresearchgate.net These avenues, while not altering the fundamental pharmacophore, demonstrate the ongoing utility of the famotidine scaffold in modern drug development.

Q & A

Q. What are the established synthetic routes for Famotine hydrochloride, and what are their key optimization parameters?

this compound hydrochloride is synthesized via isoquinoline derivatization, typically involving cyclization and salt formation. Key parameters include reaction temperature (optimized between 60–80°C), solvent selection (e.g., ethanol for solubility), and purification methods (e.g., recrystallization for ≥95% purity). Researchers should validate each step using HPLC and NMR, ensuring reproducibility by documenting solvent ratios and catalyst concentrations .

Q. What in vitro assays are commonly used to evaluate this compound’s antiviral activity against myxoviruses and paramyxoviruses?

Standard assays include plaque reduction (50% inhibitory concentration, IC₅₀) and cytopathic effect (CPE) inhibition assays. Use Vero or MDCK cells infected with reference strains (e.g., influenza A/H1N1, parainfluenza virus). Normalize results to controls (e.g., ribavirin for paramyxoviruses) and report multiplicity of infection (MOI) and incubation times (24–72 hours). Triplicate replicates and statistical analysis (e.g., Student’s t-test) are critical .

Q. How should researchers validate this compound’s mechanism of action in viral inhibition studies?

Employ time-of-addition assays to identify the target stage (entry, replication, or release). Combine with Western blotting (viral protein expression) and qPCR (viral RNA load). Use siRNA knockdown or CRISPR-Cas9 models to confirm host-pathogen interaction pathways (e.g., hemagglutinin binding). Include positive controls (e.g., oseltamivir for neuraminidase inhibition) .

Advanced Research Questions

Q. How can researchers design dose-response experiments to determine this compound’s IC₅₀ against emerging paramyxovirus strains?

Use a 10-point serial dilution (e.g., 0.1–100 µM) in high-throughput formats (96-well plates). Include nonlinear regression analysis (four-parameter logistic model) to calculate IC₅₀. Address cytotoxicity via parallel MTT assays and normalize activity to cell viability. Validate with clinical isolates (e.g., Nipah virus) and compare to existing antivirals (e.g., remdesivir) using ANOVA with post-hoc tests .

Q. What methodological approaches are recommended to address discrepancies in this compound’s reported efficacy across different in vivo models?

Conduct meta-analyses of existing data to identify confounding variables (e.g., animal species, viral inoculation routes). Redesign studies using standardized protocols (e.g., BALB/c mice, intranasal infection) and harmonized endpoints (e.g., viral titer in lung homogenates). Apply multivariate regression to isolate factors like pharmacokinetic variability or immune response differences .

Q. How can structural-activity relationship (SAR) studies optimize this compound’s antiviral potency while minimizing off-target effects?

Synthesize analogs with modifications to the isoquinoline core (e.g., halogenation at C3) and side chains (e.g., sulfonamide groups). Test analogs in parallel against viral panels and human kinases (to assess selectivity). Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to viral fusion proteins. Prioritize compounds with >10-fold selectivity indices (IC₅₀_virus/IC₅₀_host) .

Q. What strategies resolve contradictions in this compound’s pharmacokinetic data between rodent and primate models?

Perform interspecies allometric scaling with compartmental modeling (e.g., NONMEM). Adjust for metabolic differences using liver microsome assays (e.g., CYP3A4 activity). Validate bioavailability via LC-MS/MS plasma profiling and correlate with efficacy in ex vivo human airway epithelium models .

Methodological Guidelines

  • Experimental Reproducibility : Document reagent lot numbers, equipment calibration dates, and cell passage numbers. Share raw data and analysis scripts via repositories like Zenodo .
  • Statistical Rigor : Predefine significance thresholds (e.g., p < 0.01) and power calculations (≥80%) during study design. Use Benjamini-Hochberg correction for multi-test scenarios .
  • Data Contradictions : Apply Bradford Hill criteria to assess causality in conflicting results. Replicate findings in ≥2 independent labs before concluding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.